Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate

Description

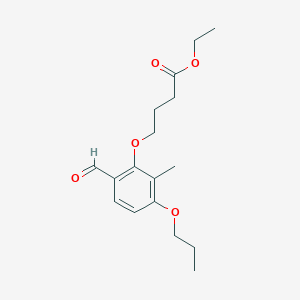

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate is a synthetic aromatic ester featuring a phenoxy core substituted with a formyl group at position 6, a methyl group at position 2, and a propoxy group at position 2. The butanoate ester chain at the para position enhances its lipophilicity, making it a candidate for biomedical applications, particularly as a monoamine oxidase-B (MAO-B) inhibitor . Its structural complexity and substituent arrangement contribute to its biochemical activity, which has been studied in the context of neurodegenerative disease therapeutics .

Properties

CAS No. |

820237-71-6 |

|---|---|

Molecular Formula |

C17H24O5 |

Molecular Weight |

308.4 g/mol |

IUPAC Name |

ethyl 4-(6-formyl-2-methyl-3-propoxyphenoxy)butanoate |

InChI |

InChI=1S/C17H24O5/c1-4-10-21-15-9-8-14(12-18)17(13(15)3)22-11-6-7-16(19)20-5-2/h8-9,12H,4-7,10-11H2,1-3H3 |

InChI Key |

UOTIWBJTOJMKBX-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=C(C=C1)C=O)OCCCC(=O)OCC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: 4-(6-Carboxy-2-methyl-3-propoxy-phenoxy)-butanoic acid.

Reduction: 4-(6-Hydroxymethyl-2-methyl-3-propoxy-phenoxy)-butanoate.

Substitution: Various substituted phenoxy butanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(6-Formyl-2-methyl-3-propoxy-phenoxy)-butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity and stability.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Type :

- The formyl group at position 6 in the target compound shows lower MAO-B inhibition (EC50 = 0.45 µM) compared to its positional isomer with a 4-formyl group (IC50 = 0.30 µM) . This suggests that the para-formyl configuration optimizes enzyme interaction.

- Methoxy vs. Propoxy : While propoxy at position 3 improves lipophilicity , methoxy at position 2 (as in ) may facilitate stronger hydrogen bonding with MAO-B’s active site, explaining its superior potency.

Steric Effects: Dimethoxy substitution at positions 2 and 3 (IC50 = 0.78 µM) introduces steric bulk, reducing activity compared to monosubstituted analogs .

Ester Chain Length: Replacement of butanoate with pentanoate (e.g., ) compromises aqueous solubility without improving activity, highlighting the importance of balanced hydrophobicity.

Physicochemical Properties

- Lipophilicity (LogP) : The target compound’s LogP (~3.2) is higher than its methoxy analog (LogP ~2.8) due to the propoxy group, favoring blood-brain barrier penetration .

- Synthetic Accessibility : The propoxy group requires additional steps for introduction compared to methoxy, increasing synthetic complexity .

Contradictions and Limitations

- suggests propoxy generally enhances activity in phenoxy esters , yet the methoxy-substituted compound in outperforms the target. This discrepancy underscores the context-dependent role of substituents, where positional effects (e.g., 2-methoxy vs. 3-propoxy) may override group-specific trends.

Biological Activity

Ethyl 4-(6-formyl-2-methyl-3-propoxy-phenoxy)-butanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxybutanoic acid derivatives with appropriate aldehydes and phenolic compounds. The method may include:

- Reagents : Ethyl butanoate, 6-formyl-2-methyl-3-propoxyphenol, and a suitable catalyst.

- Conditions : The reaction is often conducted under reflux conditions in an organic solvent.

- Purification : The product is purified through crystallization or chromatography.

Antitumor Activity

Recent studies have indicated that derivatives of phenoxyacetic acids exhibit significant antitumor activity. For instance, compounds similar to this compound were evaluated against various cancer cell lines:

- Ehrlich Ascites Carcinoma (EAC) : In vivo studies demonstrated that compounds with similar structures significantly reduced tumor cell viability by inducing apoptosis in EAC-bearing mice .

Antimicrobial Activity

The compound's derivatives have shown promising antimicrobial properties:

- Bacterial Strains : Various synthesized phenoxyacetic acid derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .

Antioxidant Properties

Antioxidant assays reveal that this compound and its analogs can scavenge free radicals effectively:

- Total Antioxidant Capacity : Studies indicate that these compounds enhance the antioxidant status in biological systems, thereby providing protective effects against oxidative stress .

Study 1: Antitumor Efficacy

In a study evaluating the antitumor effects of related compounds, researchers found that ethyl derivatives significantly inhibited tumor growth in EAC models. The mechanism involved apoptosis induction and modulation of apoptotic markers such as Bcl-2 and Bax in liver tissues .

Study 2: Antimicrobial Evaluation

A series of phenoxyacetic acid derivatives were tested for their antimicrobial efficacy. The results highlighted that certain structural modifications enhanced the antibacterial potency against specific bacterial strains, with MIC values indicating strong activity .

Data Summary

| Activity Type | Tested Compound | Target | Result |

|---|---|---|---|

| Antitumor | Ethyl derivative | EAC cells | 100% reduction in viability |

| Antimicrobial | Phenoxyacetic acid | Various bacteria | Significant antibacterial activity (MIC comparable to ciprofloxacin) |

| Antioxidant | Ethyl derivative | Biological systems | Enhanced antioxidant capacity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.